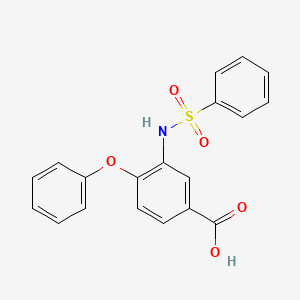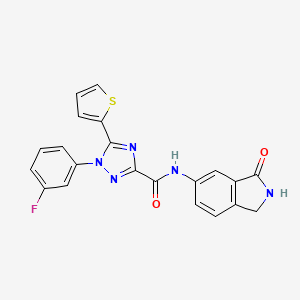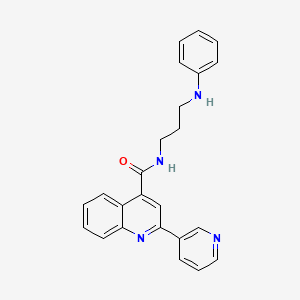
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide, also known as ML-18, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit various scientific research applications. It has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit antifungal and antibacterial activity. In addition, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. In addition, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide for lab experiments is its high purity and stability. It has been shown to have low toxicity and is easily synthesized in large quantities. However, one of the limitations of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide. One potential application is in the development of novel anticancer drugs. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit potent anticancer activity, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of neurodegenerative diseases. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Finally, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide could be used as a tool compound to further understand the mechanisms of HDAC and PKC inhibition.
In conclusion, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide is a novel compound that has potential applications in scientific research. Its synthesis method has been optimized to obtain high yields and purity, and it has been found to exhibit various biochemical and physiological effects. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has potential applications in the development of anticancer drugs and the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves the reaction of 2-chloro-3-formylquinoline with aniline and propylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with pyridine-4-carboxylic acid to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propiedades
IUPAC Name |
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c29-24(27-14-6-13-26-19-7-2-1-3-8-19)21-17-23(18-11-15-25-16-12-18)28-22-10-5-4-9-20(21)22/h1-5,7-12,15-17,26H,6,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHEENIFLFSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)

![(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)

![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)
![1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea](/img/structure/B7552639.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)

![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)